molecular formula C9H11N3O7P- B1263873 3',5'-cyclic CMP(1-)

3',5'-cyclic CMP(1-)

Cat. No. B1263873
M. Wt: 304.17 g/mol
InChI Key: WCPTXJJVVDAEMW-XVFCMESISA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',5'-cyclic CMP(1-) is the conjugate base of 3',5'-cyclic CMP;  major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 3',5'-cyclic CMP.

Scientific Research Applications

Identification and Isolation in Biological Systems

  • 3',5'-cyclic CMP was first isolated from leukemia L-1210 cells, indicating its presence in mammalian tissues (Bloch, 1974).

Enzymatic Activities and Properties

  • The enzyme 3',5'-cyclic nucleotide phosphodiesterase, which hydrolyzes cyclic CMP, was partially purified from lettuce cotyledons, suggesting a role in plant biochemistry (Chiatante, Newton, & Brown, 1986).
  • Nonenzymatic oligomerization of 3',5'-cyclic CMP under certain conditions hints at a possible role in the spontaneous generation of RNA, relevant to theories of prebiotic chemistry and the origin of life (Costanzo et al., 2017).

Biochemical Identification and Quantification

  • Techniques for identifying and quantifying 3',5'-cyclic CMP in tissues have been developed, essential for understanding its biological roles (Newton et al., 1989).
  • Assays to measure cytidylate cyclase activity, which synthesizes cyclic CMP, have been developed, highlighting its enzymatic synthesis in various tissues (Newton, Salvage, & Hakeem, 1990).

Role in Cellular and Molecular Biology

  • The synthesis of cyclic CMP in mammalian tissues, including its enzymatic conversion, has been demonstrated, indicating a broader biological relevance beyond just cyclic AMP and cyclic GMP (Cech & Ignarro, 1977).
  • Differences in cyclic CMP levels have been observed in various types of human leukemias, suggesting a potential role in hematopoietic stem cell malignancy (Scavennec et al., 1981).

Analytical Techniques

  • Enzyme immunoassays for cyclic CMP provide a method for detecting and measuring its concentrations in tissues, crucial for understanding its physiological roles (Yamamoto, Takai, & Tsuji, 1982).

properties

Product Name

3',5'-cyclic CMP(1-)

Molecular Formula

C9H11N3O7P-

Molecular Weight

304.17 g/mol

IUPAC Name

1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one

InChI

InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/p-1/t4-,6-,7-,8-/m1/s1

InChI Key

WCPTXJJVVDAEMW-XVFCMESISA-M

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-]

Canonical SMILES

C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',5'-cyclic CMP(1-)
Reactant of Route 2
3',5'-cyclic CMP(1-)
Reactant of Route 3
3',5'-cyclic CMP(1-)
Reactant of Route 4
3',5'-cyclic CMP(1-)
Reactant of Route 5
3',5'-cyclic CMP(1-)
Reactant of Route 6
3',5'-cyclic CMP(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.